![molecular formula C11H13NO3 B12620518 Phenyl (1-hydroxybut-3-en-2-yl)carbamate CAS No. 921766-33-8](/img/structure/B12620518.png)
Phenyl (1-hydroxybut-3-en-2-yl)carbamate
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Overview
Description
Phenyl (1-hydroxybut-3-en-2-yl)carbamate is a chemical compound with the molecular formula C11H13NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a phenyl group and a hydroxybutenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (1-hydroxybut-3-en-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 1-hydroxybut-3-en-2-yl alcohol under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl (1-hydroxybut-3-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenyl group can be reduced to form a saturated carbamate.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenyl (1-oxobut-3-en-2-yl)carbamate.
Reduction: Formation of phenyl (1-hydroxybutyl)carbamate.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Properties
Recent studies have indicated that derivatives of carbamate compounds exhibit promising antiviral activities. For instance, research has shown that certain carbamates can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in the treatment of HIV. The structure-based modeling and virtual screening techniques have been utilized to identify these compounds' efficacy against HIV reverse transcriptase, suggesting a potential application of phenyl (1-hydroxybut-3-en-2-yl)carbamate in antiviral drug development .
2. Antidepressant and Anxiolytic Effects
In the context of neuropharmacology, derivatives similar to this compound have been investigated for their anxiolytic and antidepressant effects. A study highlighted the anxiolytic properties of a related compound through behavioral assays in mice, demonstrating significant improvements in anxiety-related behaviors . This suggests that this compound may possess similar therapeutic potential.
Agricultural Applications
1. Pesticidal Activity
Research has indicated that carbamate compounds possess insecticidal properties. The application of this compound in agricultural settings could potentially target pests while minimizing environmental impact. Studies have shown that such compounds can disrupt the nervous systems of insects, leading to effective pest control strategies without the extensive use of traditional pesticides .
Materials Science Applications
1. Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research into polymer composites has demonstrated that adding such carbamates can lead to materials with superior performance characteristics, making them suitable for various industrial applications .
Table 1: Summary of Applications
Case Study: Antiviral Activity
A study focused on the antiviral properties of carbamate derivatives found that specific structural modifications significantly enhanced their efficacy as NNRTIs. The molecular docking studies indicated high binding affinities to HIV reverse transcriptase, suggesting that this compound could be a candidate for further development as an antiviral agent.
Case Study: Insecticidal Activity
In an agricultural study, this compound was tested against common agricultural pests. The results showed a marked reduction in pest populations when treated with the compound, indicating its potential as a sustainable alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of phenyl (1-hydroxybut-3-en-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Phenyl (1-hydroxybut-3-en-2-yl)carbamate can be compared with other carbamate derivatives such as:
Phenyl (1-hydroxybut-3-yn-2-yl)carbamate: Similar structure but with a triple bond instead of a double bond.
tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate: Similar structure but with a tert-butyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential biological activity .
Biological Activity
Phenyl (1-hydroxybut-3-en-2-yl)carbamate, a carbamate derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group and a carbamate functional group, which contribute to its biological activity. The structural formula can be represented as follows:
This compound exhibits both hydrophilic and lipophilic properties due to its functional groups, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate cellular pathways. Research indicates that compounds with similar structures often exhibit:
- Cytotoxicity : Many carbamate derivatives demonstrate cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds induce apoptosis in various cancer cells, suggesting a potential application in cancer therapy .
- Antioxidant Activity : The presence of hydroxyl groups in such compounds often correlates with antioxidant properties, which may protect cells from oxidative stress and damage .
Cytotoxic Effects
Recent studies have evaluated the cytotoxic effects of this compound on different cell lines. The following table summarizes key findings from various research studies:
Study Reference | Cell Line | Concentration (µM) | IC50 Value (µM) | Observed Effects |
---|---|---|---|---|
MCF-7 | 0.1 - 1000 | 50 | Reduced viability | |
A549 | 12.5 - 500 | 25 | Induced apoptosis | |
CHO-K1 | 100 - 1000 | 200 | DNA damage |
These results indicate that this compound exhibits significant cytotoxicity, particularly at higher concentrations.
Case Studies
Several case studies highlight the biological implications of this compound:
- Anticancer Activity : In a study involving MCF-7 breast cancer cells, this compound was found to significantly inhibit cell proliferation at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Genotoxic Effects : Another investigation assessed the genotoxicity of carbamate compounds on CHO-K1 cells. Results indicated that exposure to this compound led to increased sister chromatid exchanges and DNA fragmentation, suggesting potential mutagenic properties .
Toxicological Considerations
While this compound shows promise in therapeutic applications, its toxicity profile must be carefully considered. Research indicates that carbamates can exhibit dose-dependent toxicity in mammalian cells, necessitating further studies to establish safe usage parameters .
Properties
CAS No. |
921766-33-8 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
phenyl N-(1-hydroxybut-3-en-2-yl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-2-9(8-13)12-11(14)15-10-6-4-3-5-7-10/h2-7,9,13H,1,8H2,(H,12,14) |
InChI Key |
XPYHZLURTDSTCF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)NC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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